2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine
CAS No.: 1016811-98-5
Cat. No.: VC7933333
Molecular Formula: C10H20N2O3S
Molecular Weight: 248.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016811-98-5 |
---|---|
Molecular Formula | C10H20N2O3S |
Molecular Weight | 248.34 g/mol |
IUPAC Name | 2-methyl-4-piperidin-3-ylsulfonylmorpholine |
Standard InChI | InChI=1S/C10H20N2O3S/c1-9-8-12(5-6-15-9)16(13,14)10-3-2-4-11-7-10/h9-11H,2-8H2,1H3 |
Standard InChI Key | HFWZAXDGHZKKHY-UHFFFAOYSA-N |
SMILES | CC1CN(CCO1)S(=O)(=O)C2CCCNC2 |
Canonical SMILES | CC1CN(CCO1)S(=O)(=O)C2CCCNC2 |
Introduction
Chemical Identity and Structural Features
2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine belongs to the class of sulfonamide-containing heterocycles. Its structure comprises:
-
A morpholine ring (tetrahydro-1,4-oxazine) with a methyl group at position 2.
-
A piperidine ring (hexahydroazine) substituted at position 3 with a sulfonyl group (–SO₂–).
-
A sulfonyl bridge connecting the morpholine’s position 4 to the piperidine’s position 3.
This hybrid architecture enables unique electronic and steric properties. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the methyl group on morpholine influences conformational stability . Computational studies suggest that the sulfonyl linker adopts a gauche conformation, optimizing interactions with biological targets like DNA and enzymes .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-methyl-4-(piperidin-3-ylsulfonyl)morpholine involves multi-step strategies, often leveraging reductive amination and sulfonylation. A representative pathway, adapted from patented morpholino-piperidine syntheses , includes:
Step 1: N-Alkylation of morpholine with 3-chlorosulfonylpiperidine.
Step 2: Reductive amination using sodium cyanoborohydride to install the methyl group at position 2.
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yields typically range from 65–78%, with impurities arising from incomplete sulfonylation or regioisomer formation .
Optimization Challenges
-
Regioselectivity: Competing reactions at piperidine’s N-1 vs. C-3 require careful control of temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) .
-
Sulfonyl Stability: The sulfonyl group is prone to hydrolysis under acidic conditions, necessitating neutral pH during workup .
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, a trait relevant for neurological applications .
In vitro screens against human cancer lines (e.g., A549, HuTu-80) demonstrate low-micromolar IC₅₀ values (3.2–8.7 μM), comparable to reference drugs like doxorubicin . Mechanistic studies suggest:
-
DNA Intercalation: The planar benzimidazole-like moiety (from morpholine) intercalates between DNA base pairs, disrupting replication .
-
Topoisomerase Inhibition: Sulfonyl groups chelate magnesium ions in topoisomerase II’s active site, preventing DNA relaxation .
Neuropharmacological Effects
Preliminary assays indicate σ-1 receptor affinity (Kᵢ = 89 nM), implicating potential in treating neuropathic pain or depression . The piperidine sulfonyl group is critical for receptor binding, as shown by >90% activity loss in des-sulfonyl analogs .
Applications in Drug Development
Oncology
-
Combination Therapies: Synergy observed with platinum agents (e.g., cisplatin) in lung cancer models (combination index = 0.45) .
-
Prodrug Design: Esterification of the morpholine oxygen improves oral bioavailability (AUC increase from 4.2 to 11.7 h·μg/mL) .
Central Nervous System (CNS) Disorders
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume